(3-Bromo-4-chloro-2-fluorophenyl)methanediol
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Overview
Description
(3-Bromo-4-chloro-2-fluorophenyl)methanediol: is an organic compound that belongs to the class of halogenated phenylmethanediols. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with two hydroxyl groups attached to the methylene carbon. The unique combination of halogens and hydroxyl groups makes this compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-chloro-2-fluorophenyl)methanediol typically involves the halogenation of a phenylmethanediol precursor. One common method is the stepwise introduction of bromine, chlorine, and fluorine atoms to the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate halogenating agents such as bromine, chlorine gas, and fluorine gas under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-4-chloro-2-fluorophenyl)methanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove halogen atoms or convert hydroxyl groups to hydrogen.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated or hydrogenated derivatives.
Substitution: Formation of substituted phenylmethanediols with different functional groups.
Scientific Research Applications
Chemistry: (3-Bromo-4-chloro-2-fluorophenyl)methanediol is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its halogenated structure may enhance its interaction with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and versatility make it suitable for various applications.
Mechanism of Action
The mechanism of action of (3-Bromo-4-chloro-2-fluorophenyl)methanediol involves its interaction with molecular targets through its halogen and hydroxyl groups. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (3-Bromo-6-chloro-2-fluorophenyl)methanol
- (3-Chloro-2,4-difluorophenyl)methanol
- (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol
Comparison: (3-Bromo-4-chloro-2-fluorophenyl)methanediol is unique due to its specific halogenation pattern and the presence of two hydroxyl groups. This combination provides distinct reactivity and properties compared to similar compounds, making it valuable for specific synthetic and industrial applications.
Properties
Molecular Formula |
C7H5BrClFO2 |
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Molecular Weight |
255.47 g/mol |
IUPAC Name |
(3-bromo-4-chloro-2-fluorophenyl)methanediol |
InChI |
InChI=1S/C7H5BrClFO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,7,11-12H |
InChI Key |
JEPCHYHYRKOATO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(O)O)F)Br)Cl |
Origin of Product |
United States |
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